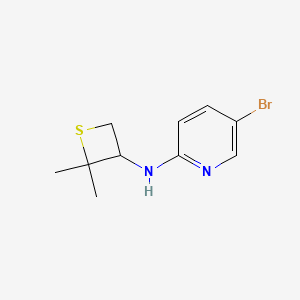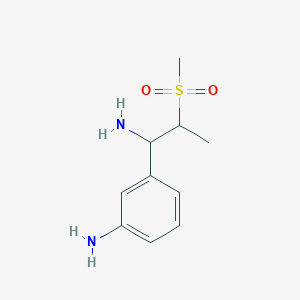
3-(1-Amino-2-(methylsulfonyl)propyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-2-(methylsulfonyl)propyl)aniline is an organic compound that belongs to the class of aromatic amines and sulfones. This compound is characterized by the presence of an aniline group attached to a propyl chain, which is further substituted with an amino group and a methylsulfonyl group. The molecular formula of this compound is C10H16N2O2S, and it has a molecular weight of 228.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-(methylsulfonyl)propyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of aniline with a suitable alkylating agent, such as 1-chloro-2-(methylsulfonyl)propane, in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Amino-2-(methylsulfonyl)propyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfone group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(1-Amino-2-(methylsulfonyl)propyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-(1-Amino-2-(methylsulfonyl)propyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Amino-2-(methylsulfonyl)ethyl)aniline
- 3-(1-Amino-2-(methylsulfonyl)butyl)aniline
- 3-(1-Amino-2-(methylsulfonyl)pentyl)aniline
Uniqueness
3-(1-Amino-2-(methylsulfonyl)propyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Additionally, its unique structure allows for specific interactions with biological targets, making it a promising candidate for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H16N2O2S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
3-(1-amino-2-methylsulfonylpropyl)aniline |
InChI |
InChI=1S/C10H16N2O2S/c1-7(15(2,13)14)10(12)8-4-3-5-9(11)6-8/h3-7,10H,11-12H2,1-2H3 |
Clave InChI |
XCJBTHRGICOCBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC(=CC=C1)N)N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


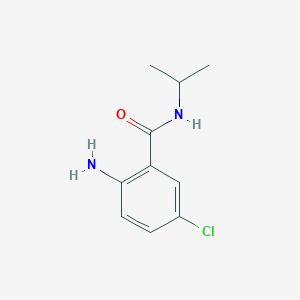
![3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)
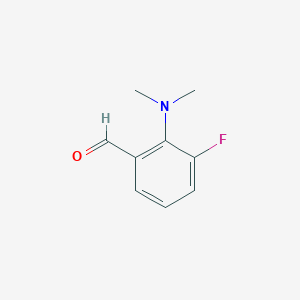
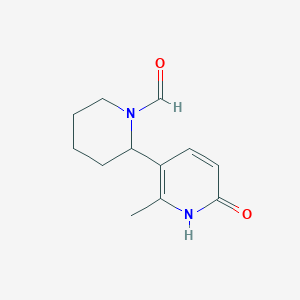
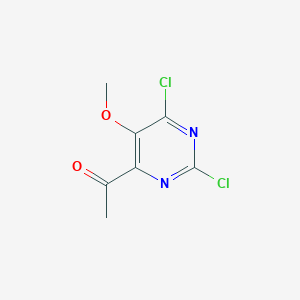
![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)

![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13003945.png)
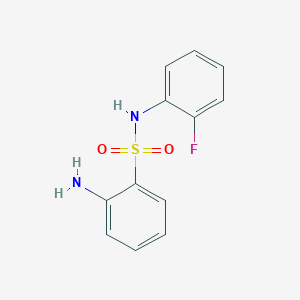
![tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13003967.png)

